molecular formula C21H42O4 B1605201 2-Methoxyethyl 12-hydroxyoctadecanoate CAS No. 6641-84-5

2-Methoxyethyl 12-hydroxyoctadecanoate

Cat. No.: B1605201
CAS No.: 6641-84-5
M. Wt: 358.6 g/mol
InChI Key: LKTMQTARNSGNGM-UHFFFAOYSA-N
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Description

2-Methoxyethyl 12-hydroxyoctadecanoate is an organic compound with the molecular formula C21H42O4. It is an ester derived from octadecanoic acid, also known as stearic acid, and 2-methoxyethanol. This compound is notable for its unique structure, which includes a hydroxyl group on the 12th carbon of the octadecanoic acid chain and a methoxyethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyethyl 12-hydroxyoctadecanoate typically involves the esterification of 12-hydroxyoctadecanoic acid with 2-methoxyethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

12-Hydroxyoctadecanoic acid+2-MethoxyethanolH2SO42-Methoxyethyl 12-hydroxyoctadecanoate+H2O\text{12-Hydroxyoctadecanoic acid} + \text{2-Methoxyethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 12-Hydroxyoctadecanoic acid+2-MethoxyethanolH2​SO4​​2-Methoxyethyl 12-hydroxyoctadecanoate+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production.

Types of Reactions:

    Oxidation: The hydroxyl group on the 12th carbon can undergo oxidation to form a ketone.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: 12-Ketooctadecanoic acid.

    Reduction: 2-Methoxyethyl 12-hydroxyoctadecanol.

    Substitution: 2-Substituted ethyl 12-hydroxyoctadecanoate.

Scientific Research Applications

2-Methoxyethyl 12-hydroxyoctadecanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, diabetes, and cardiovascular diseases.

    Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 12-hydroxyoctadecanoate involves its interaction with cellular membranes and enzymes. The hydroxyl group on the 12th carbon allows it to form hydrogen bonds with biological molecules, potentially altering their function. The ester group can be hydrolyzed by esterases, releasing 12-hydroxyoctadecanoic acid and 2-methoxyethanol, which may exert their own biological effects.

Comparison with Similar Compounds

    2-Ethoxyethyl 12-hydroxyoctadecanoate: Similar structure but with an ethoxy group instead of a methoxy group.

    2-Methoxyethyl 12-hydroxyhexadecanoate: Similar structure but with a shorter hexadecanoic acid chain.

Uniqueness: 2-Methoxyethyl 12-hydroxyoctadecanoate is unique due to its specific combination of a methoxyethyl ester and a hydroxyl group on the 12th carbon. This unique structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-methoxyethyl 12-hydroxyoctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O4/c1-3-4-5-12-15-20(22)16-13-10-8-6-7-9-11-14-17-21(23)25-19-18-24-2/h20,22H,3-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTMQTARNSGNGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)OCCOC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001217321
Record name Octadecanoic acid, 12-hydroxy-, 2-methoxyethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001217321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6641-84-5
Record name Octadecanoic acid, 12-hydroxy-, 2-methoxyethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6641-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6641-84-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7398
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octadecanoic acid, 12-hydroxy-, 2-methoxyethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001217321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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